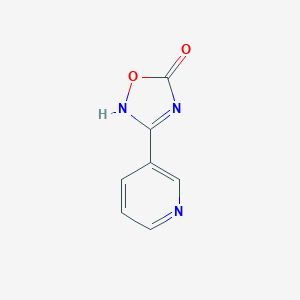

3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one

説明

3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an orthoester or a nitrile oxide. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of oxadiazole N-oxides.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one. For instance:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .

Anticancer Properties

Research has also indicated potential anticancer applications:

- Case Study 2 : In vitro studies showed that the compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways .

Agricultural Science

Herbicidal Activity

The compound has been explored for its herbicidal properties:

- Case Study 3 : A research article highlighted the effectiveness of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one as a selective herbicide against certain weed species. Field trials demonstrated a reduction in weed biomass by over 70% compared to untreated controls .

Materials Science

Polymer Chemistry

In materials science, this compound has been used to synthesize novel polymers with enhanced properties:

- Case Study 4 : Researchers synthesized a polymer using 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one as a monomer. The resulting polymer exhibited improved thermal stability and mechanical strength compared to traditional polymers .

Summary Table of Applications

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity against Staphylococcus aureus | Significant inhibition of bacterial growth |

| Induction of apoptosis in cancer cell lines | Activation of caspase pathways | |

| Agricultural Science | Selective herbicide for weed control | Over 70% reduction in weed biomass |

| Materials Science | Synthesis of novel polymers | Enhanced thermal stability and mechanical strength |

作用機序

The mechanism of action of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways depend on the specific application and target.

類似化合物との比較

Similar Compounds

1,2,4-Oxadiazole: A simpler oxadiazole compound without the pyridine ring.

3-(2-Pyridinyl)-1,2,4-Oxadiazole: A similar compound with the pyridine ring attached at a different position.

1,3,4-Oxadiazole: Another isomer of oxadiazole with different properties.

Uniqueness

3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one is unique due to its specific structure, which combines the properties of both oxadiazole and pyridine rings

生物活性

3-(Pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and antioxidant activities, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 149.13 g/mol. The compound features a pyridine ring fused with an oxadiazole moiety, contributing to its unique biological properties.

1. Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. Specifically, studies have shown that this compound displays activity against various bacterial strains and fungi.

- Case Study : A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of specific substituents on the phenyl ring enhanced the antimicrobial activity significantly .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

| This compound | C. albicans | 16 µg/mL |

2. Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Notably, it has been identified as a RET kinase inhibitor.

- Research Findings : A study reported the synthesis of novel benzamide derivatives containing the oxadiazole structure which exhibited potent inhibition of RET kinase activity. One specific compound demonstrated significant inhibition of cell proliferation in cancer cell lines driven by RET mutations .

| Compound | Cancer Type | Inhibition Percentage |

|---|---|---|

| 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide | RET-driven cancers | 80% at 10 µM |

3. Antioxidant Activity

Recent theoretical studies have suggested that oxadiazole derivatives possess antioxidant properties due to their ability to scavenge free radicals.

- Mechanism : Density Functional Theory (DFT) calculations indicated that specific electron-donating groups enhance the antioxidant activities of these compounds. The study highlighted the importance of structural modifications in optimizing their efficacy against oxidative stress-related diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions using hydrazides and orthoesters or nitrile oxides under basic conditions . This synthetic versatility allows for the development of various derivatives with tailored biological activities.

特性

IUPAC Name |

3-pyridin-3-yl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSFIDOWUWMEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152600 | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-99-8 | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。